An In-depth Technical Guide to the Presumed Mechanism of Action of 2-(Cyclopropylsulfonyl)isonicotinic acid
An In-depth Technical Guide to the Presumed Mechanism of Action of 2-(Cyclopropylsulfonyl)isonicotinic acid
A Senior Application Scientist's Perspective on a Novel Antimicrobial Candidate
This guide provides a detailed exploration of the hypothesized mechanism of action for the novel chemical entity, 2-(Cyclopropylsulfonyl)isonicotinic acid. As public data on this specific molecule is limited, this document synthesizes information from related chemical moieties to propose a scientifically grounded hypothesis and outlines a comprehensive strategy for its validation. This approach is designed for researchers, scientists, and drug development professionals.
Introduction and Structural Rationale
2-(Cyclopropylsulfonyl)isonicotinic acid is a unique molecule that combines three key chemical features: an isonicotinic acid core, a cyclopropyl group, and a sulfonyl linker. Each of these components has a well-documented role in medicinal chemistry, and their combination suggests a potential for significant biological activity.
-
Isonicotinic Acid Core: This pyridinyl-4-carboxylic acid scaffold is the backbone of several established drugs, most notably the first-line antituberculosis agent, isoniazid.[1][2][3][4] Derivatives of isonicotinic acid have demonstrated a wide spectrum of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities.[5][6] The reactivity of the pyridine nitrogen is often crucial for the biological activity of these compounds.[7]
-
Cyclopropyl Group: The inclusion of a cyclopropane ring is a common strategy in modern drug design.[8][9][10] This small, rigid ring can enhance potency, improve metabolic stability by strengthening C-H bonds against oxidative metabolism, and reduce off-target effects.[8][11]
-
Sulfonyl Group: The sulfonyl functional group is a key component in many sulfonamide drugs and other bioactive molecules, known for a range of activities including antimicrobial and anticancer effects.[12]
Based on this structural analysis, a primary hypothesis is that 2-(Cyclopropylsulfonyl)isonicotinic acid acts as an antimicrobial agent, potentially with a mechanism of action analogous to isoniazid, targeting mycolic acid synthesis in mycobacteria.
Hypothesized Mechanism of Action: Inhibition of Mycolic Acid Synthesis
The proposed mechanism centers on the inhibition of InhA, an enoyl-acyl carrier protein (ACP) reductase essential for the synthesis of mycolic acids in the cell walls of mycobacteria.[2][4]
Signaling Pathway Diagram
Caption: Hypothesized mechanism of 2-(Cyclopropylsulfonyl)isonicotinic acid.
Experimental Validation Workflow
A rigorous, multi-step approach is required to validate this hypothesized mechanism. The following experimental workflow is proposed:
Workflow Diagram
Caption: Proposed experimental workflow for mechanism of action studies.
Detailed Experimental Protocols
Step 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of the compound that inhibits visible growth of the target microorganism (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis).
-
Methodology:
-
Prepare a stock solution of 2-(Cyclopropylsulfonyl)isonicotinic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in appropriate growth medium (e.g., Middlebrook 7H9 broth).
-
Inoculate each well with a standardized suspension of the test organism.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Step 2: Cytotoxicity Assay in Mammalian Cells
-
Objective: To assess the toxicity of the compound against mammalian cells to determine its therapeutic index.
-
Methodology (MTT Assay):
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HepG2, a human liver cell line).
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the compound for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 (the concentration that causes 50% cell death).
-
Step 3: Target Engagement - In Vitro Enzyme Inhibition Kinetics
-
Objective: To determine if the compound directly inhibits the activity of the purified InhA enzyme.
-
Methodology (Spectrophotometric Assay):
-
Express and purify recombinant InhA enzyme.
-
The assay measures the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
-
In a cuvette or microplate well, combine a buffer solution, NADH, the InhA enzyme, and varying concentrations of the activated compound.
-
Initiate the reaction by adding the substrate (e.g., 2-trans-dodecenoyl-CoA).
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities and determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Step 4: Mycolic Acid Metabolite Analysis
-
Objective: To confirm that the compound inhibits mycolic acid synthesis in whole bacterial cells.
-
Methodology (Radiolabeling and TLC):
-
Culture the mycobacteria in the presence of a sub-MIC concentration of the compound.
-
Add a radiolabeled precursor of mycolic acid synthesis, such as [1,2-¹⁴C]acetic acid.
-
Incubate for a period to allow for incorporation of the radiolabel.
-
Extract the fatty acids and mycolic acids from the bacterial cells.
-
Analyze the extracts by thin-layer chromatography (TLC).
-
Visualize the radiolabeled lipids by autoradiography.
-
A reduction in the amount of radiolabeled mycolic acids in the treated sample compared to the untreated control indicates inhibition of the pathway.
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clear interpretation.
| Assay | Parameter | Hypothesized Outcome for an Effective Compound |
| MIC Assay | MIC (µg/mL) | Low value against target mycobacteria |
| Cytotoxicity Assay | CC50 (µM) | High value in mammalian cells |
| Enzyme Kinetics | IC50 (nM) | Low value for InhA inhibition |
| Selectivity Index | CC50 / MIC | > 10 |
Conclusion and Future Directions
The structural features of 2-(Cyclopropylsulfonyl)isonicotinic acid strongly suggest its potential as a novel antimicrobial agent, likely targeting mycolic acid synthesis. The experimental workflow detailed in this guide provides a comprehensive and logical pathway to validate this hypothesis. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models of tuberculosis and lead optimization to improve potency and pharmacokinetic properties. The presence of the cyclopropylsulfonyl moiety may offer advantages in terms of metabolic stability and reduced off-target effects compared to existing isonicotinic acid derivatives.
References
-
Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. PubMed. Available at: [Link]
-
Antibacterial Activities of Isonicotinic acid derivatives. ResearchGate. Available at: [Link]
-
Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. PubMed. Available at: [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
-
2-(Cyclopropylsulfonyl)isonicotinic acid. ABL Technology. Available at: [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. Available at: [Link]
-
Isonicotinic acid – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link]
-
What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle. Available at: [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]
-
Synthesis and biological activities of 2-oxocycloalkylsulfonamides. PubMed. Available at: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. Available at: [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
-
Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. PMC. Available at: [Link]
- Process for preparing isonicotinic acid. Google Patents.
- New process for the preparation of 2-cyclopentyl-6-methoxy-isonicotinic acid. Google Patents.
-
Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. PMC. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. droracle.ai [droracle.ai]
- 3. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 4. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid | MDPI [mdpi.com]
- 7. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Synthesis and biological activities of 2-oxocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
